1-Piperidinoanthraquinone
Overview
Description
1-Piperidinoanthraquinone, also known as 1-piperidino-9,10-anthracenedione, is a chemical compound with the molecular formula C19H17NO2 .
Synthesis Analysis
Piperidones, including 1-Piperidinoanthraquinone, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-Piperidinoanthraquinone consists of a piperidino group attached to an anthraquinone group . The molecular weight of this compound is 291.3 .Chemical Reactions Analysis
The photochemistry of 1-Piperidinoanthraquinone has been studied. Photoreduction of the unprotonated 1-piperidino derivative in alkaline solution occurs by the conventional reactions of hydrogen abstraction, followed by combination of two semiquinone radical anions to form the corresponding dianion .Scientific Research Applications
Photochemical Properties and Applications
- 1-Piperidinoanthraquinone exhibits unique photochemical behaviors, especially in its unprotonated form, where it shows charge-transfer type absorption. This property is significant in the study of photoreduction processes in different solvents and its relevance to phototendering of cellulose materials by vat dyes (Davies, McKellar, & Phillips, 1971).
- The photoreduction of 1-Piperidinoanthraquinone in specific conditions, such as by electron transfer from hydroxide ion, has been extensively studied. This research has implications for understanding the reactive states of such compounds under different irradiation conditions (Inoue, Kawabe, Kitamura, & Hida, 1982).
Photochemical Reactions on Textile Materials
- Studies have shown that 1-Piperidinoanthraquinone, when irradiated in solutions and on polymer films, can undergo photoreduction to different compounds. This process and its complexities on various materials are crucial for understanding the photochemical stability and degradation of textile fibers dyed with such compounds (Egerton, Assaad, & Uffindell, 2008).
Role in Microsomal and Photochemical Oxidation and Reduction
- Microsomal reduction of 1-Piperidinoanthraquinone to its hydroquinone form has been observed in specific conditions, such as in the absence of oxygen. This process is mediated by cytochrome P-450 and has implications for understanding the enzymatic oxidation mechanisms of heterocyclic compounds (Weiner, Gritzan, Bazhin, & Lyakhovich, 1982).
Potential Antiproliferative Activity
- Novel 9,10-anthraquinone derivatives containing piperidine units have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This research suggests potential anticancer applications, particularly against leukemic drug-resistant cell lines (Niedziałkowski et al., 2019).
Photophysical Studies
- Photophysical studies of 1-Piperidinoanthraquinone have revealed insights into the nature of its triplet excited states and their interactions with other substances. Understanding these properties is crucial for the development of applications in areas like photodynamic therapy and photo-induced chemical processes (Hulme, Land, & Phillips, 1972).
Photochemical Stability in Industrial Applications
- The stability of 1-Piperidinoanthraquinone under light exposure, particularly in the context of industrial applications like epoxy resins, has been a subject of research. Studies in this area help in understanding the photostability of dyes and pigments in various materials (Allen et al., 1984).
properties
IUPAC Name |
1-piperidin-1-ylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECLMYNUGARQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197796 | |
Record name | 1-Piperidinoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinoanthraquinone | |
CAS RN |
4946-83-2 | |
Record name | 1-Piperidinoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinoanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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